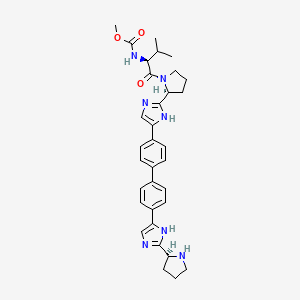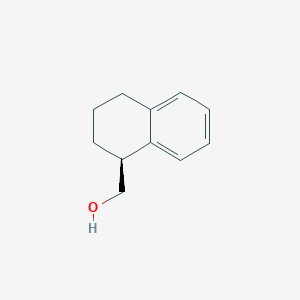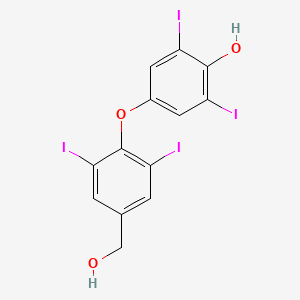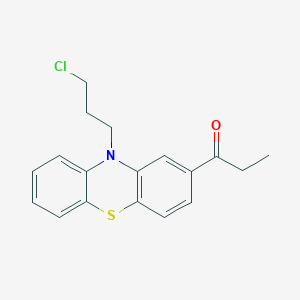
N-(2,2-Diethoxyethyl)-N'-nitro-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nitro group and a diethoxyethyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine typically involves the reaction of β-aminoacetaldehyde diethyl acetal with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The diethoxyethyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted derivatives of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine .
Scientific Research Applications
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)-N’-nitro-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N’-nitro-guanidine
- N-(2,2-Diethoxyethyl)-N’-nitroso-guanidine
- N-(2,2-Diethoxyethyl)-N’-amino-guanidine
Uniqueness
N-(2,2-Diethoxyethyl)-N’-nitro-guanidine is unique due to the presence of both diethoxyethyl and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
330559-98-3 |
|---|---|
Molecular Formula |
C₇H₁₆N₄O₄ |
Molecular Weight |
220.23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![5-Chloro-1-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-pentanone](/img/structure/B1144840.png)
